molecular formula C6H6O3 B1360265 3-Oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 4462-96-8

3-Oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No. B1360265
CAS RN: 4462-96-8
M. Wt: 126.11 g/mol
InChI Key: NMNZZIMBGSGRPN-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.0]heptane-2,4-dione, also known as 2,4-dioxane-1-one, is a cyclic ketone with a molecular formula of C5H6O3. It is a colorless liquid with a sweet, ether-like odor. It has a wide range of applications in organic synthesis and has been used in the production of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is used in the laboratory for the synthesis of various organic compounds, such as esters, amines, and amides.2.0]heptane-2,4-dione, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis Methods

A new synthetic method for related compounds like 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione was developed, highlighting advancements in the synthesis of complex oxabicyclo compounds (Mechehoud et al., 2018).

Applications in Electrolytes for Batteries

3-Oxabicyclo[3.1.0]hexane-2,4-dione (OHD), a closely related compound, has been evaluated as an electrolyte additive for Li-Ion batteries. It demonstrated improved cell capacity retention and stability at elevated temperatures, suggesting potential applicability for similar oxabicyclo compounds (Zhang et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of oxabicycloheptane, including 3-Oxabicyclo[3.2.0]heptane-2,4-dione analogs, have been studied for their potential in drug discovery and development. These compounds have shown promise in various therapeutic applications due to their unique chemical structures (Obaidat et al., 2011).

Nucleoside Analogue Synthesis

The compound has been involved in the synthesis and conformational analysis of nucleoside analogues, which are critical in the development of antiviral drugs (Alibés et al., 2006).

Photochemical Synthesis for Drug Discovery

Advanced building blocks for drug discovery, such as substituted 3-azabicyclo[3.2.0]heptanes, have been synthesized using methods involving oxabicyclo compounds. These methods utilize common chemicals, indicating the versatility of oxabicyclo compounds in synthetic chemistry (Denisenko et al., 2017).

Gas Hydrate Research

Oxabicyclic compounds have been investigated as novel promoters for gas hydrates, demonstrating their potential in fields beyond pharmaceuticals and materials science (Seol et al., 2020).

properties

IUPAC Name

3-oxabicyclo[3.2.0]heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNZZIMBGSGRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963250
Record name 3-Oxabicyclo[3.2.0]heptane-2,4-dione
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URL https://comptox.epa.gov/dashboard/DTXSID30963250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[3.2.0]heptane-2,4-dione

CAS RN

4462-96-8, 7687-27-6
Record name 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4462-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclobutanedicarboxylic anhydride, cis-,
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4462-96-8
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Record name NSC134999
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.2.0]heptane-2,4-dione
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
3-Oxabicyclo[3.2.0]heptane-2,4-dione

Citations

For This Compound
23
Citations
H Brodbeck, D Bourgin, R Neier - Tetrahedron letters, 1986 - Elsevier
2.5-Dimethyl muconic acid anhydride has been synthesized in three steps from catechol and transformed via a high yielding photochemical ring closure into cis-l,5-dimethyl-3-…
Number of citations: 6 www.sciencedirect.com
JD Williams, M Nakano, R Gérardy… - … Process Research & …, 2018 - ACS Publications
With ever-evolving light-emitting diode (LED) technology, classical photochemical transformations are becoming accessible with more efficient and industrially viable light sources. In …
Number of citations: 65 pubs.acs.org
MJ Kryger, AM Munaretto, JS Moore - Journal of the American …, 2011 - ACS Publications
Ultrasound activation of mechanophores embedded in polymer backbones has been extensively studied of late as a method for realizing chemical reactions using force. To date, …
Number of citations: 194 pubs.acs.org
DJ Nowakowski, JM Jones - Journal of Analytical and Applied Pyrolysis, 2008 - Elsevier
Cell-wall components (cellulose, hemicellulose (oat spelt xylan), lignin (Organosolv)), and model compounds (levoglucosan (an intermediate product of cellulose decomposition) and …
Number of citations: 288 www.sciencedirect.com
CH Lin - 2018 - elib.uni-stuttgart.de
Since the mid-20th century, scientists have intensively studied transition-metalcatalyzed reactions.[1] Carbon-carbon (CC) bond activation and carbon-hydrogen (CH) bond activation …
Number of citations: 3 elib.uni-stuttgart.de
Y Huang, L Wei, X Zhao, S Cheng, J Julson… - Energy Conversion and …, 2016 - Elsevier
Upgrading pyrolysis oil by hydrodeoxygenation (HDO) is a promising route for the production of advanced biofuels. The proper reaction conditions and catalysts are important for the …
Number of citations: 73 www.sciencedirect.com
MJ Kryger - 2012 - search.proquest.com
Mechanical damage of polymers is often a destructive and irreversible process. However, desirable effects may be achieved by controlling the location of chain cleavage events through …
Number of citations: 2 search.proquest.com
E Torres, E Gorrea, KK Burusco, E Da Silva… - Organic & …, 2010 - pubs.rsc.org
Improved methodologies are provided to synthesize (1R,2S)-2-aminocyclobutane-1-carboxylic acid derivatives and their incorporation into β-peptides of 2–8 residues bearing different N…
Number of citations: 72 pubs.rsc.org
S Toth, KJ Lee, D Havkin‐Frenkel… - Handbook of vanilla …, 2018 - Wiley Online Library
Vanilla flavor is often described by the layperson as being “plain” and unremarkable. However, specialists involved in the vanilla industry and flavorists or perfumers who appreciate the …
Number of citations: 30 onlinelibrary.wiley.com
H Bennadji, L Khachatryan, SM Lomnicki - Energy & Fuels, 2018 - ACS Publications
The kinetics of cellulose fractional pyrolysis was studied for the first time in the temperature range of 200–900 C, with 25 C increment under nitrogen atmosphere. A detailed analysis of …
Number of citations: 20 pubs.acs.org

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